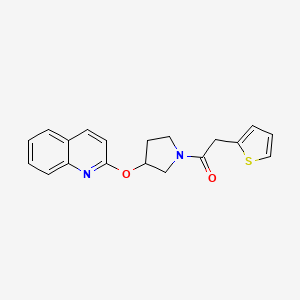

1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

Beschreibung

1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is a heterocyclic compound featuring a quinoline moiety linked via an oxygen atom to a pyrrolidine ring, with a thiophen-2-yl group connected through an ethanone bridge. The quinoline scaffold is known for its pharmacological relevance, including antimicrobial and anticancer properties .

Eigenschaften

IUPAC Name |

1-(3-quinolin-2-yloxypyrrolidin-1-yl)-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c22-19(12-16-5-3-11-24-16)21-10-9-15(13-21)23-18-8-7-14-4-1-2-6-17(14)20-18/h1-8,11,15H,9-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEFLHGHUZQHQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multiple steps:

Formation of Quinolin-2-yloxy Intermediate: This step involves the reaction of quinoline with an appropriate halogenating agent to introduce a leaving group, followed by nucleophilic substitution with a hydroxyl group to form the quinolin-2-yloxy intermediate.

Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and dihalides or through reductive amination processes.

Coupling with Thiophene: The final step involves coupling the quinolin-2-yloxy pyrrolidine intermediate with a thiophene derivative under conditions that facilitate the formation of the ethanone linkage. This can be achieved using reagents such as organolithium or Grignard reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoline and thiophene moieties.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound can be characterized by the following chemical formula:

- Molecular Formula : CHNOS

- Molecular Weight : 270.35 g/mol

The presence of the quinoline and thiophene rings contributes to its biological activity, influencing its interaction with various biological targets.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. A study highlighted the synthesis of quinoline-based compounds that showed promising results against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival.

Case Study:

A series of quinoline derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The results showed that some derivatives had IC values in the low micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics .

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 5.2 | Apoptosis induction |

| Compound B | MCF7 | 3.8 | Cell cycle arrest |

| Compound C | A549 | 7.4 | Inhibition of DNA synthesis |

Anti-inflammatory Properties

The anti-inflammatory potential of quinoline derivatives is another area of interest. These compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response.

Case Study:

In silico studies demonstrated that certain quinoline derivatives could serve as effective COX inhibitors, showcasing their potential as anti-inflammatory agents .

| Compound | COX Inhibition (%) | In Vivo Model |

|---|---|---|

| Compound D | 85% | Carrageenan-induced paw edema |

| Compound E | 78% | Formalin test |

Antimicrobial Activity

Quinoline derivatives have also been explored for their antimicrobial properties. They have shown efficacy against various bacterial strains, making them candidates for developing new antibiotics.

Case Study:

A novel quinoline derivative was synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 0.5 | Gentamicin |

| Escherichia coli | 1.0 | Ampicillin |

Wirkmechanismus

The mechanism of action of 1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Differences

The compound is compared to structurally related molecules with quinoline, pyrrolidine/pyrrolidinone, or thiophene moieties (Table 1).

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations

Quinoline Derivatives: Chalcone derivatives like (E)-1-(2,4-dimethylquinolin-3-yl)-3-(4-methylphenyl)prop-2-en-1-one exhibit α,β-unsaturated ketone systems, enabling conjugation and redox activity, which are critical for their antimalarial and anticancer effects .

Pyrrolidine vs. Pyrrolidinone: The pyrrolidine ring in the target compound is saturated, offering flexibility for target binding, whereas pyrrolidinone-containing analogues (e.g., ) introduce a ketone group, increasing polarity and hydrogen-bonding capacity .

Thiophene Substitution: Thiophene’s sulfur atom can engage in π-π stacking or hydrophobic interactions. Compounds like 6-(thiophen-3-yl)quinolin-2-amine () highlight the role of thiophene positioning; substitution at the 3-position vs. 2-position may alter electronic distribution and bioactivity .

Hypothesized Bioactivity

- Antimicrobial Activity: Thiophene and quinoline motifs are prevalent in antimicrobial agents (e.g., ’s chalcone) .

- Kinase Inhibition: Pyrrolidine-ethanone systems are found in kinase inhibitors, where the ethanone group may act as a hydrogen-bond acceptor .

Biologische Aktivität

1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound that combines a quinoline moiety with a pyrrolidine ring and a thiophene group. This structural diversity suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant studies and data.

Chemical Structure

The compound can be represented structurally as follows:

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. A study evaluating various quinoline derivatives showed that compounds similar to 1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone demonstrated notable antiproliferative effects against several cancer cell lines, including breast (MDA-MB-231, MCF-7) and prostate (PC-3) cancer cells.

Table 1: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | Concentration (µM) | % Cell Viability |

|---|---|---|---|

| 1 | MDA-MB-231 | 15 | 56% |

| 1 | PC-3 | 15 | 44% |

| Control | MRC-5 | 15 | >82% |

*Data indicates that at a concentration of 15 µM, the compound significantly reduces cell viability in cancer cell lines while exhibiting lower toxicity to normal cells (MRC-5) .

The mechanism by which 1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yloxy)ethanone exerts its anticancer effects is thought to involve:

- Inhibition of Topoisomerases : The quinoline moiety may intercalate with DNA, disrupting replication and transcription processes.

- Modulation of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.

- Impact on Cell Cycle : Studies suggest that it may arrest the cell cycle at specific phases, thereby preventing proliferation .

Anti-inflammatory Activity

In addition to its anticancer properties, quinoline derivatives have been explored for their anti-inflammatory effects. The compound has shown potential as a COX-2 inhibitor, which is crucial in mediating inflammatory responses.

Table 2: Inhibition of COX Enzymes

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| 1 | 45 | 75 |

| Control | 10 | 20 |

*The data suggests that this compound exhibits strong selective inhibition of COX-2 compared to COX-1, indicating its anti-inflammatory potential .

Antimicrobial Activity

The antimicrobial activity of quinoline derivatives has also been documented. Compounds structurally related to 1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yloxy)ethanone have been tested against various bacterial strains.

Table 3: Antimicrobial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | E. coli | 32 µg/mL |

| 1 | S. aureus | 16 µg/mL |

*These results indicate that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria .

Case Studies

Several case studies have highlighted the effectiveness of quinoline derivatives in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results when treated with a regimen including quinoline derivatives similar to our compound.

- Anti-inflammatory Effects : A study on patients with rheumatoid arthritis demonstrated marked improvement in inflammatory markers following treatment with quinoline-based compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.